molecular formula C25H24N2O3S B2926453 (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892308-83-7

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2926453
CAS No.: 892308-83-7
M. Wt: 432.54
InChI Key: MOKIVHYYRCSKMZ-BUVRLJJBSA-N
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Description

The compound (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide family, a heterocyclic scaffold characterized by a fused benzothiazine ring system with two sulfonyl oxygen atoms. This class of compounds has garnered attention due to its structural isosterism with 4-hydroxycoumarins and its enhanced pharmacological profile as non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this core exhibit superior anti-inflammatory and analgesic activity compared to established drugs like Piroxicam® and Meloxicam®, positioning them as promising candidates for pain management .

The target compound features a 3-methylbenzyl group at the N1 position and a (2,3-dimethylphenyl)amino substituent at the C3 position, which likely enhances its lipophilicity and receptor binding affinity. Its synthesis typically involves multicomponent reactions (MCRs) between 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, aldehydes, and active methylene nitriles, as demonstrated in studies by Lega et al. .

Properties

IUPAC Name

(3E)-3-[(2,3-dimethylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-8-6-10-20(14-17)16-27-23-13-5-4-11-21(23)25(28)24(31(27,29)30)15-26-22-12-7-9-18(2)19(22)3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKIVHYYRCSKMZ-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4C)C)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4C)C)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with 3-methylbenzylamine and a benzothiazine precursor under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: has been studied for various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Compound Structural Features Biological Activity Reactivity/Synthesis
Target Compound N1: 3-methylbenzyl; C3: (2,3-dimethylphenyl)amino Potent NSAID activity (exceeds Piroxicam® and Meloxicam®) Synthesized via MCRs with aldehydes and nitriles; forms fused 2-amino-4H-pyrans
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide N1: ethyl group; C3: unsubstituted Limited NSAID data; structural studies show sofa conformation in crystal lattice Prepared via alkylation; reacts with N-chlorosuccinimide to form dichloro derivatives
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide N1: ethyl; C3: dichloro substituents Anticancer potential (structural analog studies) Chlorination of parent compound using N-chlorosuccinimide
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives O-atom replaces N1-R group; isosteric with 4-hydroxycoumarin Antimicrobial activity (gram-positive bacteria); lower reactivity in MCRs Less reactive in MCRs due to O-atom substitution; forms fewer fused pyrans
Bis-adducts of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Dimeric salts formed via dual nucleophilic attack No direct bioactivity reported; structural novelty Forms under specific conditions with excess nitriles/aldehydes

Key Findings

NSAID Potency : The target compound’s 3-methylbenzyl and dimethylphenyl groups likely enhance its COX-2 selectivity and metabolic stability compared to simpler analogs like the 1-ethyl derivative, which lacks these substituents .

Reactivity in Synthesis: Unlike 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, the benzothiazinone core participates robustly in MCRs, yielding fused pyrans or bis-adducts depending on reaction conditions .

Structural Conformations : X-ray studies of analogs (e.g., 1-ethyl derivative) reveal a "sofa" conformation in the benzothiazine ring, which may influence binding to biological targets .

Antimicrobial vs. Anti-inflammatory Profiles: While benzothiazinone derivatives excel as NSAIDs, their isosteric benzoxathiin counterparts show stronger activity against gram-positive bacteria, highlighting scaffold-dependent biological targeting .

Biological Activity

The compound (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of benzothiazinones, a class of compounds known for their biological activity, particularly in the context of tuberculosis treatment. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core with various substituents that may influence its biological activity. The presence of a dimethylphenyl group and a methylbenzyl group suggests potential interactions with biological targets.

Antimicrobial Activity

Benzothiazinones have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound has shown promising results in inhibiting mycobacterial growth. For instance, derivatives of benzothiazolinones have demonstrated significant in vitro activity against various mycobacterial strains, indicating that modifications to the benzothiazine core can enhance antimicrobial efficacy .

Table 1: Antimycobacterial Activity of Benzothiazine Derivatives

CompoundMIC (µg/mL)Activity
BTZ-0430.01Very high
PBTZ1690.05High
(Target Compound)TBDTBD

Anticancer Activity

Studies on related benzothiazole compounds suggest that they possess anticancer properties. For example, certain derivatives have shown nanomolar activity against breast cancer cell lines . The structure-activity relationship (SAR) indicates that specific substitutions on the benzothiazole ring can significantly enhance cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
CJM 126MCF7<0.01
DF 203HT29TBD
Target CompoundTBDTBD

The mechanisms through which benzothiazine derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Benzothiazine derivatives may act as suicide inhibitors for key enzymes in mycobacterial metabolism .
  • Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
  • Targeting Tumor Metabolism : In cancer cells, these compounds may interfere with metabolic pathways critical for tumor growth and survival.

Case Studies

  • In Vivo Efficacy Against Tuberculosis : A study evaluated the efficacy of BTZ-043 in guinea pig models, demonstrating significant reductions in bacterial load after treatment . This highlights the potential for similar compounds to effectively target tuberculosis.
  • Antitumor Activity Evaluation : Research involving the structural analogs of the target compound revealed significant antitumor activity in preclinical models, suggesting that further exploration could yield valuable therapeutic agents .

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